

Unveiling Deep Tissue Insights: The In Vivo Mechanism of Action of CH1055

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Compound of Interest

Compound Name: CH1055

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CH1055 is a synthetic, small-molecule organic dye that has emerged as a significant tool in the field of in vivo imaging.[1][2][3] Classified as a near-infrared II (NIR-II) fluorophore, **CH1055** operates within the 1000-1700 nm spectral window, a range that offers distinct advantages for deep-tissue imaging.[4][5] This technical guide will delve into the in vivo mechanism of action of **CH1055**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational principles. The primary application of **CH1055** lies not in therapeutic intervention but in its capacity as a high-contrast imaging agent for preclinical research, with potential for clinical translation.[1][2]

Core Mechanism of Action: A NIR-II Imaging Probe

The "mechanism of action" of **CH1055** is centered on its photophysical properties as a fluorescent dye. Unlike traditional therapeutic molecules that interact with specific biological pathways to elicit a pharmacological response, **CH1055**'s function is to absorb and emit light in the NIR-II spectrum, enabling visualization of biological structures and processes in vivo.[6]

CH1055 possesses a donor-acceptor-donor (D-A-D) structure, which is key to its NIR-II fluorescence.[4][5] When excited by an external light source, typically a laser with a wavelength around 808 nm, the **CH1055** molecule absorbs photons and transitions to an excited electronic state.[6] It then rapidly returns to its ground state by emitting photons at a longer wavelength,

around 1055 nm.[6] This emission in the NIR-II window is advantageous for in vivo imaging due to reduced photon scattering, lower tissue autofluorescence, and deeper tissue penetration compared to visible and NIR-I imaging.[1][5]

A significant aspect of **CH1055**'s in vivo performance is its rapid renal clearance.[1][7] With a molecular weight of approximately 970 Da, it is well below the renal excretion threshold, allowing for about 90% of the dye to be excreted through the kidneys within 24 hours.[1][3] This rapid clearance minimizes the potential for long-term toxicity associated with the accumulation of contrast agents in the body.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **CH1055** and its performance in various in vivo imaging applications.

Property	Value	Reference
Molecular Weight	~970 Da	[1][3]
Excitation Wavelength	~808 nm	[6]
Emission Wavelength	~1055 nm	[6]
Clearance Route	Renal	[1][7]
Excretion Rate	~90% within 24 hours	[1]

Application	Animal Model	Tumor-to-Normal Tissue (T/NT) Ratio	Time Post-Injection	Reference
EGFR-Targeted Tumor Imaging	Mouse (Squamous Cell Carcinoma)	~5	6 hours	[8]
Brain Tumor Imaging (PEGylated CH1055)	Mouse (Glioblastoma)	4.25 ± 0.35	24 hours	[9]

Key Experimental Methodologies

This section outlines the typical protocols for utilizing **CH1055** in preclinical in vivo imaging studies.

In Vivo Tumor Imaging with **CH1055**-Affibody Conjugate

- **Animal Model:** Nude mice bearing subcutaneous squamous cell carcinoma (SAS) xenografts.
- **Imaging Agent Preparation:** **CH1055** is conjugated to an anti-EGFR Affibody. The final product, **CH1055**-affibody, is purified and suspended in a biocompatible buffer such as PBS.
- **Administration:** A solution of **CH1055**-affibody (e.g., 60 µg in 200 µL of PBS) is administered intravenously via the tail vein.^[8] For blocking experiments, a co-injection of excess unconjugated Affibody is performed.^[8]
- **Imaging System:** A custom-built or commercial NIR-II imaging system equipped with an 808 nm laser for excitation and an InGaAs camera for detection is used. A long-pass filter (e.g., 1000 nm or 1100 nm) is placed before the camera to block the excitation light.
- **Imaging Procedure:** Mice are anesthetized and placed on the imaging stage. NIR-II fluorescence images are acquired at various time points post-injection (e.g., 1, 2, 4, 6, and 24 hours).^[8]
- **Data Analysis:** The fluorescence intensity of the tumor and adjacent normal tissue is quantified using image analysis software. The tumor-to-normal tissue (T/NT) ratio is calculated to assess targeting efficacy.^[8]

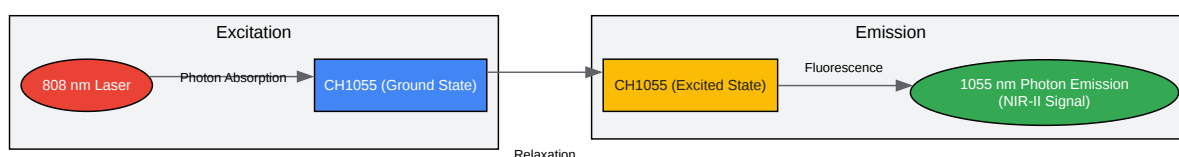
Image-Guided Tumor Resection

- **Procedure:** Following the final imaging time point in a tumor imaging study (e.g., 24 hours post-injection), the mouse is kept under anesthesia.^[8]
- **Surgical Guidance:** The real-time NIR-II fluorescence signal from the **CH1055**-affibody conjugate accumulated in the tumor is used to guide the surgical resection of the tumor.^[8] The high T/NT ratio allows for clear demarcation of the tumor margins.

- Post-Resection Imaging: After the tumor is excised, the surgical bed and the resected tumor are imaged to confirm complete removal and to visualize the fluorescence distribution within the tumor.[8]

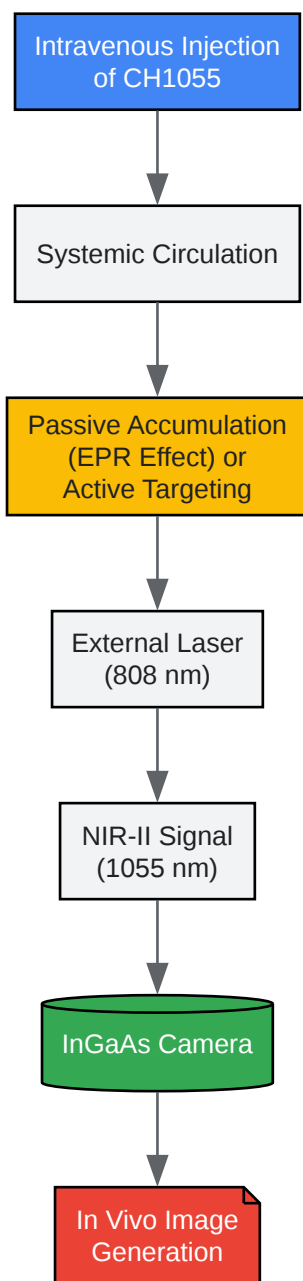
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the in vivo application of **CH1055**.



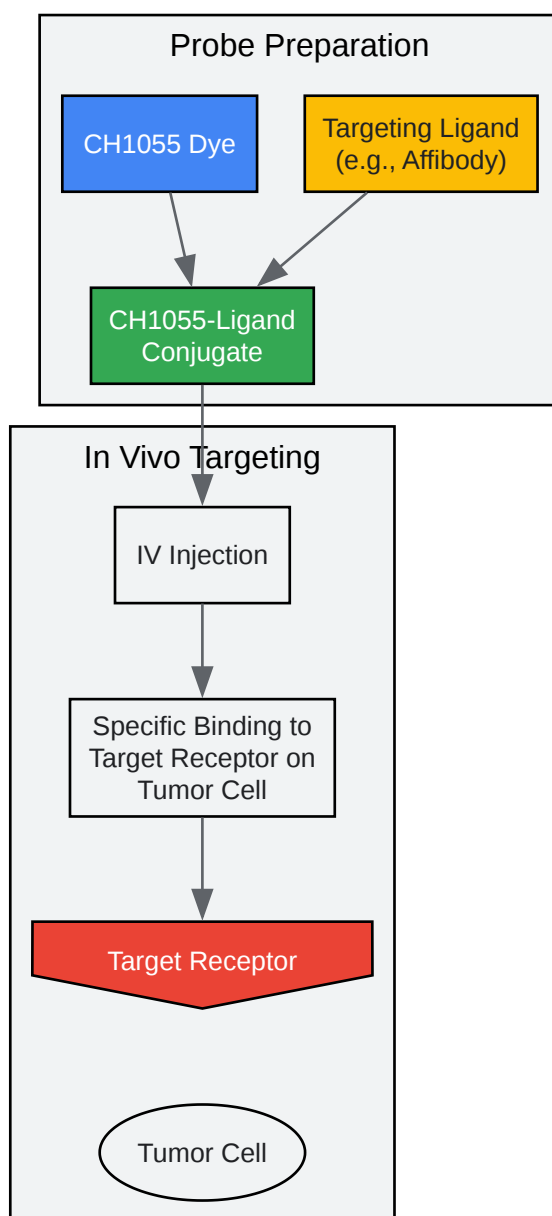
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Diagram 1: Photophysical principle of **CH1055** fluorescence.



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Diagram 2: General workflow for in vivo imaging with **CH1055**.



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Diagram 3: Mechanism of targeted imaging using a **CH1055** conjugate.

Conclusion

CH1055 represents a significant advancement in the field of in vivo optical imaging. Its mechanism of action, rooted in its favorable photophysical properties and rapid pharmacokinetics, enables high-resolution, deep-tissue visualization with a high signal-to-background ratio. The ability to conjugate **CH1055** to targeting moieties further enhances its

utility for specific molecular imaging applications, including image-guided surgery. This technical guide provides a foundational understanding of **CH1055**'s in vivo behavior, offering valuable insights for researchers and drug development professionals seeking to leverage the power of NIR-II fluorescence imaging in their preclinical studies.

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